2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide
CAS No.:
Cat. No.: VC16323805
Molecular Formula: C17H16N4O3
Molecular Weight: 324.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O3 |
|---|---|
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N4O3/c1-21-17(23)14-10-12(5-8-15(14)19-20-21)18-16(22)9-11-3-6-13(24-2)7-4-11/h3-8,10H,9H2,1-2H3,(H,18,22) |
| Standard InChI Key | BINHDSXRIYQAIF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N=N1 |
Introduction
2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. It features a benzotriazine core, which is a tricyclic structure containing three fused rings, and incorporates a methoxyphenyl group. This compound is of interest in various fields due to its potential biological activities and chemical reactivity.
Synthesis and Preparation
The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide typically involves multi-step reactions. These steps require careful control of reaction conditions to maximize yield and purity. The specific synthesis protocol may vary depending on the availability of starting materials and desired product characteristics.
Biological Activities and Potential Applications
While specific biological activity data for this compound is limited, its structural features suggest potential applications in medicinal chemistry. The benzotriazine core is known for its involvement in various biological pathways, and the methoxyphenyl group may enhance its interaction with enzymes or receptors. Potential applications could include anti-inflammatory or anticancer activities, although detailed studies are needed to confirm these hypotheses.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide | C18H17N3O3 | Phthalazine core instead of benzotriazine |
| N-(4-methoxyphenyl)-2-(3-methylbenzothiazolyl)acetamide | Not specified | Different heterocyclic moiety |
| 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide | C17H16N4O3 | Benzotriazine core with methoxyphenyl group |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume